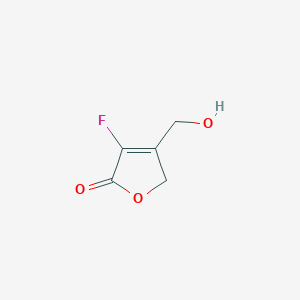![molecular formula C7H13BF3KO B13482171 Potassium trifluoro[2-(oxan-4-yl)ethyl]boranuide](/img/structure/B13482171.png)
Potassium trifluoro[2-(oxan-4-yl)ethyl]boranuide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium trifluoro[2-(oxan-4-yl)ethyl]boranuide is a chemical compound with the molecular formula C6H10BF3KO
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro[2-(oxan-4-yl)ethyl]boranuide typically involves the reaction of a boron-containing precursor with a potassium salt under controlled conditions. One common method involves the reaction of potassium fluoride with a boron trifluoride etherate complex in the presence of an oxan-4-yl ethyl group. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and the product is subjected to rigorous quality control measures to ensure its purity and stability .
Análisis De Reacciones Químicas
Types of Reactions
Potassium trifluoro[2-(oxan-4-yl)ethyl]boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: It can be reduced to form borohydrides or other boron-containing compounds.
Substitution: The trifluoro group can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve the use of organometallic reagents, such as Grignard reagents or organolithium compounds.
Major Products
The major products formed from these reactions include boronic acids, borate esters, borohydrides, and various substituted boron compounds. These products have diverse applications in organic synthesis and materials science .
Aplicaciones Científicas De Investigación
Potassium trifluoro[2-(oxan-4-yl)ethyl]boranuide has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of potassium trifluoro[2-(oxan-4-yl)ethyl]boranuide involves its ability to form stable complexes with various molecular targets. The boron atom in the compound can coordinate with electron-rich species, such as nucleophiles, to form stable boron-nitrogen or boron-oxygen bonds. This property is exploited in various chemical reactions and applications, such as catalysis and drug development .
Comparación Con Compuestos Similares
Similar Compounds
Potassium trifluoro(oxan-2-yl)boranuide: Similar in structure but with the oxan group at a different position.
Potassium trifluoro(oxan-4-ylmethoxymethyl)boranuide: Contains an additional methoxymethyl group.
Potassium trifluoro[(oxan-2-yl)methyl]boranuide: Similar structure with a different substitution pattern.
Uniqueness
Potassium trifluoro[2-(oxan-4-yl)ethyl]boranuide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications where precise control over reactivity and stability is required .
Propiedades
Fórmula molecular |
C7H13BF3KO |
|---|---|
Peso molecular |
220.08 g/mol |
Nombre IUPAC |
potassium;trifluoro-[2-(oxan-4-yl)ethyl]boranuide |
InChI |
InChI=1S/C7H13BF3O.K/c9-8(10,11)4-1-7-2-5-12-6-3-7;/h7H,1-6H2;/q-1;+1 |
Clave InChI |
SSNLZPSNLUDBNZ-UHFFFAOYSA-N |
SMILES canónico |
[B-](CCC1CCOCC1)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(1S)-1-aminoethyl]-2-methoxy-N-methylbenzamide hydrochloride](/img/structure/B13482093.png)
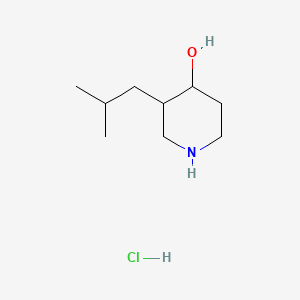


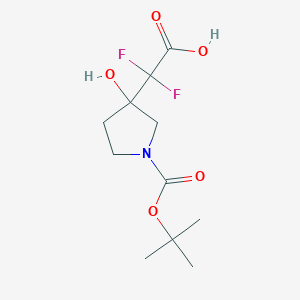
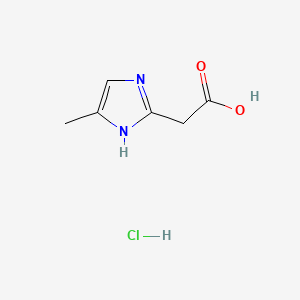
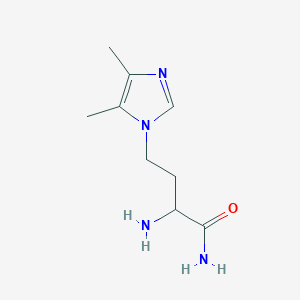
![3-[2-(Methylamino)ethyl]cyclobutan-1-one](/img/structure/B13482143.png)

![L-Proline, N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycylglycyl-](/img/structure/B13482155.png)
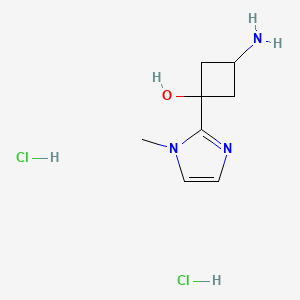
![(1R,2S,5R,6S)-8-oxatricyclo[4.3.0.0,2,5]nonane-7,9-dione](/img/structure/B13482167.png)
![3-[4-(tert-Butyl)phenyl]pyrrolidine Hydrochloride](/img/structure/B13482173.png)
